1-(4-Tert-butylbenzoyl)-4-(3,4-dichlorophenyl)piperazine
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Overview
Description
1-(4-Tert-butylbenzoyl)-4-(3,4-dichlorophenyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 4-tert-butylbenzoyl group and a 3,4-dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-tert-butylbenzoyl)-4-(3,4-dichlorophenyl)piperazine typically involves the following steps:
Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.
Introduction of the 4-tert-butylbenzoyl group: This step involves the acylation of the piperazine ring using 4-tert-butylbenzoyl chloride in the presence of a base such as triethylamine.
Introduction of the 3,4-dichlorophenyl group: This can be accomplished through a nucleophilic aromatic substitution reaction where the piperazine ring is reacted with 3,4-dichlorobenzene under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Tert-butylbenzoyl)-4-(3,4-dichlorophenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-Tert-butylbenzoyl)-4-(3,4-dichlorophenyl)piperazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-tert-butylbenzoyl)-4-(3,4-dichlorophenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
1-(4-Tert-butylbenzoyl)-4-phenylpiperazine: Similar structure but lacks the dichlorophenyl group.
1-Benzoyl-4-(3,4-dichlorophenyl)piperazine: Similar structure but lacks the tert-butyl group.
4-(3,4-Dichlorophenyl)piperazine: Similar structure but lacks the benzoyl group.
Uniqueness: 1-(4-Tert-butylbenzoyl)-4-(3,4-dichlorophenyl)piperazine is unique due to the presence of both the 4-tert-butylbenzoyl and 3,4-dichlorophenyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(4-tert-butylphenyl)-[4-(3,4-dichlorophenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24Cl2N2O/c1-21(2,3)16-6-4-15(5-7-16)20(26)25-12-10-24(11-13-25)17-8-9-18(22)19(23)14-17/h4-9,14H,10-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPSZMSHVTBHCLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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